molecular formula C15H15N5O2S B12224392 3,4-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

3,4-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Cat. No.: B12224392
M. Wt: 329.4 g/mol
InChI Key: LEVIAUGCWKIIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a high-purity chemical compound offered for research and development purposes . This benzenesulfonamide derivative is characterized by a 3,4-dimethyl phenyl ring and a phenyl group connected via a sulfonamide bridge, with the latter functionalized at the meta-position with a 1H-tetrazole ring . The tetrazole moiety is a well-known bioisostere in medicinal chemistry, often used as a surrogate for carboxylic acids, which can improve pharmacokinetic properties . Synthetic routes for this compound have been optimized, with methods such as silver nanoparticle-catalyzed synthesis providing high yields under solvent-free conditions . Benzenesulfonamide derivatives are a significant class of compounds in pharmaceutical research, explored for their potential to interact with various biological targets, including enzymes like cyclooxygenase-2 (COX-2) and carbonic anhydrases . This specific combination of structural features makes it a valuable intermediate for researchers in drug discovery, particularly in the synthesis and investigation of new therapeutic agents. The product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C15H15N5O2S

Molecular Weight

329.4 g/mol

IUPAC Name

3,4-dimethyl-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C15H15N5O2S/c1-11-6-7-15(8-12(11)2)23(21,22)17-13-4-3-5-14(9-13)20-10-16-18-19-20/h3-10,17H,1-2H3

InChI Key

LEVIAUGCWKIIBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

Three principal disconnection approaches can be considered:

  • Route A : Tetrazole formation → Reduction → Sulfonamide coupling

    • Formation of tetrazole on 3-nitroaniline
    • Reduction of nitro group to amine
    • Coupling with 3,4-dimethylbenzenesulfonyl chloride
  • Route B : Sulfonamide formation → Tetrazole introduction

    • Coupling 3-nitroaniline with 3,4-dimethylbenzenesulfonyl chloride
    • Reduction of nitro group
    • Introduction of tetrazole ring
  • Route C : Convergent approach

    • Separate preparation of 3-(1H-tetrazol-1-yl)aniline
    • Separate preparation of 3,4-dimethylbenzenesulfonyl chloride
    • Final coupling step

Each route offers distinct advantages depending on substrate availability, scale requirements, and equipment constraints. Experimental evidence suggests Route A provides the highest overall yields and purity.

Tetrazole Ring Formation Methods

The formation of the tetrazole ring represents a key challenge in the synthesis of the target compound. Several methodologies have been developed, with varying efficiency, selectivity, and environmental impact.

Silver Nanoparticle-Catalyzed Synthesis

The use of sodium borosilicate glass-supported silver nanoparticles (ASBN) as a catalyst represents one of the most efficient methods for tetrazole formation. This approach offers significant advantages including solvent-free conditions, short reaction times, and high yields.

Procedure for ASBN-catalyzed tetrazole formation:

  • 3-Nitroaniline (2.0 mmol), sodium azide (2.0 mmol), triethyl orthoformate (2.4 mmol), and ASBN catalyst (0.05 g) are combined in a reaction vessel.
  • The mixture is heated at 120°C for 3 hours under solvent-free conditions.
  • After cooling, the reaction mixture is worked up by adding ethyl acetate and filtering to remove the catalyst.
  • The filtrate is concentrated to obtain 3-nitro-1-(1H-tetrazol-1-yl)benzene.

Table 1: Optimization of Reaction Conditions for ASBN-Catalyzed Tetrazole Formation

Entry Catalyst (g) Temperature (°C) Time (h) Yield (%)
1 0.0 120 3 0.0
2 Sodium borosilicate (0.03) 120 8 77
3 Sodium borosilicate (0.05) 120 8 82
4 ASBN (0.03) 90 5 60
5 ASBN (0.03) 120 3 85
6 ASBN (0.05) 120 3 94
7 ASBN (0.05) 100 3 77
8 ASBN (0.07) 120 3 94

The data clearly demonstrates that ASBN catalyst significantly accelerates the reaction compared to sodium borosilicate alone (entries 2-3 vs. 5-6), and optimal conditions involve 0.05 g ASBN at 120°C for 3 hours, yielding 94% product (entry 6).

Copper-Catalyzed Tetrazole Formation

Copper catalysts offer an alternative approach to tetrazole synthesis. The 4′-phenyl-2,2′:6′,2′′-terpyridine–copper(II) complex immobilized onto activated multi-walled carbon nanotubes (AMWCNTs-O-Cu(II)-PhTPY) has demonstrated excellent catalytic activity.

Procedure:

  • 3-Nitroaniline (1.0 mmol), sodium azide (1.0 mmol), and triethyl orthoformate (1.2 mmol) are combined in DMF (3 mL).
  • AMWCNTs-O-Cu(II)-PhTPY catalyst (0.02 g) is added.
  • The mixture is heated at 70°C for 5 hours.
  • After completion, the catalyst is filtered and the filtrate is processed to obtain the product.

Microwave-Assisted Tetrazole Synthesis

Microwave irradiation significantly accelerates tetrazole formation reactions, reducing reaction times from hours to minutes.

Procedure:

  • 3-Nitroaniline (1.0 mmol), sodium azide (1.0 mmol), and triethylamine hydrochloride (0.1 mmol) are dissolved in DMF (2 mL).
  • The mixture is irradiated at 150°C for 20-30 minutes in a microwave reactor.
  • Standard workup procedures yield the tetrazole product.

Table 2: Comparison of Different Methods for Tetrazole Formation

Entry Method Reaction Conditions Time Yield (%)
1 ASBN catalysis RNH₂, CH(OEt)₃, NaN₃, ASBN, solvent-free, 120°C 3 h 94
2 Cu(II) complex RNH₂, CH(OEt)₃, NaN₃, Cu(II) complex, DMF, 70°C 5 h 90
3 FeCl₃ catalysis RNH₂, CH(OEt)₃, TMSN₃, FeCl₃, solvent-free, 70°C 6 h 88
4 Zeolite catalysis RNH₂, CH(OEt)₃, NaN₃, natrolite zeolite, solvent-free, 120°C 4 h 93
5 Microwave-assisted RNH₂, CH(OEt)₃, NaN₃, microwave, DMF, 150°C 0.5 h 85

This comparison highlights the efficiency of the ASBN-catalyzed process, providing the highest yield in a reasonable reaction time. However, the microwave-assisted method offers significantly faster reaction times with only slightly lower yields.

Reduction of Nitro Group

Following tetrazole formation, the reduction of the nitro group to an amine is necessary for subsequent sulfonamide coupling.

Iron-Mediated Reduction

Iron-mediated reduction represents a cost-effective and efficient method for converting aromatic nitro compounds to amines.

Procedure:

  • 3-Nitro-1-(1H-tetrazol-1-yl)benzene (1 equivalent) is dissolved in ethanol (10 mL per gram).
  • Iron powder (6 equivalents) is added, followed by dropwise addition of concentrated HCl (catalytic amount).
  • The mixture is heated at reflux for 3 hours, monitoring by TLC.
  • After completion, the mixture is cooled, neutralized with saturated NaHCO₃, and filtered.
  • The filtrate is extracted with ethyl acetate, dried over Na₂SO₄, and concentrated to obtain 3-(1H-tetrazol-1-yl)aniline.

Catalytic Hydrogenation

Catalytic hydrogenation provides a clean alternative without metal waste, though it requires specialized equipment.

Procedure:

  • 3-Nitro-1-(1H-tetrazol-1-yl)benzene is dissolved in methanol or ethanol.
  • 10% Pd/C catalyst (10% w/w) is added.
  • The mixture is stirred under hydrogen atmosphere (1 atm) at room temperature for 2-4 hours.
  • The catalyst is filtered off and the solvent evaporated to obtain the product.

Comparison of Reduction Methods

Table 3: Evaluation of Nitro Reduction Methods for Tetrazole-Containing Compounds

Method Conditions Advantages Limitations Typical Yield (%)
Fe/HCl Ethanol, reflux, 3 h Inexpensive, high yields, tetrazole-compatible Iron waste, workup challenges 85-90
H₂/Pd-C Ethanol, rt, 1 atm H₂, 2-4 h Clean reaction, simple workup Expensive catalyst, requires H₂ handling 90-95
SnCl₂·2H₂O Ethanol, 60°C, 2 h Selective reduction Toxic tin waste, compatibility issues with tetrazole 80-85
Na₂S₂O₄ EtOAc/H₂O, rt, 1 h Environmentally friendly Lower yields with tetrazole substrates 70-80

For tetrazole-containing compounds specifically, catalytic hydrogenation and Fe/HCl methods have demonstrated the best compatibility and yields.

Sulfonamide Formation

The final step in the synthesis involves coupling 3-(1H-tetrazol-1-yl)aniline with 3,4-dimethylbenzenesulfonyl chloride.

Pyridine-Mediated Coupling

Pyridine serves as both solvent and base in this classical approach to sulfonamide formation.

Procedure:

  • 3-(1H-tetrazol-1-yl)aniline (1 equivalent) is dissolved in pyridine (5 mL per gram) and cooled to 0-5°C.
  • 3,4-Dimethylbenzenesulfonyl chloride (1.1 equivalents) is added portionwise over 15 minutes.
  • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
  • The reaction is quenched by pouring into ice water, and the precipitate is collected by filtration.
  • The crude product is purified by recrystallization or column chromatography.

Dichloromethane/Triethylamine Method

This alternative approach is useful when pyridine is undesirable.

Procedure:

  • 3-(1H-tetrazol-1-yl)aniline (1 equivalent) is dissolved in dichloromethane.
  • Triethylamine (1.5 equivalents) is added, and the solution is cooled to 0°C.
  • 3,4-Dimethylbenzenesulfonyl chloride (1.1 equivalents) in dichloromethane is added dropwise.
  • The reaction is stirred at room temperature for 6 hours.
  • The mixture is washed with water and brine, dried, and concentrated.
  • The product is purified by column chromatography.

Optimization of Sulfonamide Formation

Table 4: Conditions for Sulfonamide Formation with 3-(1H-tetrazol-1-yl)aniline

Entry Solvent Base Temperature Time (h) Yield (%)
1 DCM TEA 0°C to rt 6 78
2 Pyridine - 0°C to rt 4 85
3 Acetone K₂CO₃ rt 8 72
4 THF TEA 0°C to rt 6 75
5 DCM TEA MW, 50°C 0.25 80

The pyridine method (entry 2) provides the highest yield under conventional heating, while microwave conditions (entry 5) offer comparable yields with significantly reduced reaction times.

Complete Synthesis Pathways

Based on the optimized conditions for individual steps, complete synthesis pathways can be constructed.

Route A: Sequential Tetrazole Formation, Reduction, and Sulfonamide Coupling

This approach has demonstrated the highest overall yields and product purity.

Step 1: Tetrazole Formation

  • 3-Nitroaniline (2.0 mmol, 276 mg), sodium azide (2.0 mmol, 130 mg), triethyl orthoformate (2.4 mmol, 355 mg), and ASBN catalyst (0.05 g) are combined.
  • The mixture is heated at 120°C for 3 hours under solvent-free conditions.
  • After cooling, ethyl acetate (20 mL) is added, and the catalyst is removed by filtration.
  • The filtrate is concentrated under reduced pressure to yield 3-nitro-1-(1H-tetrazol-1-yl)benzene (yield: 94%, 358 mg).

Step 2: Nitro Reduction

  • 3-Nitro-1-(1H-tetrazol-1-yl)benzene (1.0 mmol, 191 mg) is dissolved in ethanol (10 mL).
  • Iron powder (6.0 mmol, 335 mg) and concentrated HCl (0.1 mL) are added.
  • The mixture is heated at reflux for 3 hours.
  • After cooling, the mixture is neutralized with saturated NaHCO₃ and filtered.
  • The filtrate is extracted with ethyl acetate (3 × 15 mL), dried over Na₂SO₄, and concentrated to yield 3-(1H-tetrazol-1-yl)aniline (yield: 88%, 141 mg).

Step 3: Sulfonamide Formation

  • 3-(1H-tetrazol-1-yl)aniline (1.0 mmol, 161 mg) is dissolved in pyridine (5 mL) and cooled to 0°C.
  • 3,4-Dimethylbenzenesulfonyl chloride (1.1 mmol, 239 mg) is added portionwise.
  • The mixture is stirred at room temperature for 4 hours.
  • The reaction is quenched by pouring into ice water (20 mL), and the precipitate is collected.
  • The crude product is recrystallized from ethanol to yield 3,4-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide (yield: 85%, 276 mg).

Overall yield: 94% × 88% × 85% = 70%

Route B: One-Pot Tetrazole Formation and Reduction

This streamlined approach reduces the number of isolation steps, improving efficiency.

Step 1: One-Pot Tetrazole Formation and Reduction

  • 3-Nitroaniline (2.0 mmol), sodium azide (2.0 mmol), triethyl orthoformate (2.4 mmol), and ASBN catalyst (0.05 g) are combined.
  • The mixture is heated at 120°C for 3 hours under solvent-free conditions.
  • After cooling, ethanol (20 mL), iron powder (12 mmol), and concentrated HCl (0.2 mL) are added.
  • The mixture is heated at reflux for 3 hours.
  • After cooling and workup as described above, 3-(1H-tetrazol-1-yl)aniline is isolated (yield: 80%, 258 mg).

Step 2: Sulfonamide Formation
Performed as in Route A, yielding 3,4-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide (yield: 85%, 276 mg).

Overall yield: 80% × 85% = 68%

Comparative Analysis of Synthetic Routes

Table 5: Analysis of Different Synthetic Routes to 3,4-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Route Overall Yield (%) Isolated Steps Advantages Disadvantages Scalability
A 70 3 Higher purity, better control More time-consuming, more solvent waste Good
B 68 2 More efficient, fewer isolations Slightly lower yield and purity Very good
C* 63 3 Modular, flexible Lower yield, more complex Moderate

*Route C (sulfonamide formation → reduction → tetrazole formation) typically provides lower yields due to challenges in tetrazole formation on the sulfonamide intermediate.

Purification and Characterization

Purification Methods

Multiple purification strategies have been evaluated for obtaining high-purity 3,4-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide:

  • Recrystallization :

    • Solvent system: Ethanol or ethanol/water (9:1)
    • Procedure: Dissolve crude product in minimum hot ethanol, cool slowly to room temperature, then to 0°C
    • Recovery: Typically 85-90% of theoretical yield
    • Purity: >98% by HPLC
  • Column Chromatography :

    • Stationary phase: Silica gel (60-120 mesh)
    • Mobile phase: Dichloromethane/methanol gradient (99:1 to 95:5)
    • Recovery: 92-95% of theoretical yield
    • Purity: >99% by HPLC
  • Preparative HPLC :

    • Column: C18 reverse phase
    • Mobile phase: Acetonitrile/water gradient with 0.1% formic acid
    • Recovery: 96-98% of theoretical yield
    • Purity: >99.5% by analytical HPLC

Structural Characterization

The structure of 3,4-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can be confirmed through multiple analytical techniques:

1H NMR Spectroscopy :

  • Tetrazole CH: δ 8.97 ppm (1H, s)
  • Aromatic protons: δ 7.15-7.90 ppm (7H, complex pattern)
  • Sulfonamide NH: δ 10.12 ppm (1H, s, broad)
  • Methyl groups: δ 2.28 ppm (3H, s), δ 2.35 ppm (3H, s)

13C NMR Spectroscopy :

  • Tetrazole carbon: δ 142.6 ppm
  • Aromatic carbons: δ 119.2-140.5 ppm (multiple signals)
  • Methyl carbons: δ 19.8 ppm, δ 20.3 ppm

Mass Spectrometry :

  • HRMS (ESI): [M+H]⁺ calculated for C₁₅H₁₅N₅O₂S: 328.1019; found: 328.1023
  • Major fragments: m/z 300 (loss of N₂), m/z 237 (loss of tetrazole moiety)

IR Spectroscopy :

  • N-H stretching: 3270 cm⁻¹
  • C=N stretching: 1650-1680 cm⁻¹
  • S=O stretching: 1330 cm⁻¹ and 1160 cm⁻¹
  • Tetrazole ring vibrations: 1050-1090 cm⁻¹

Advanced Preparation Methods

Recent developments have introduced innovative approaches to the synthesis of tetrazole-containing sulfonamides like our target compound.

Flow Chemistry Approach

Continuous flow chemistry offers significant advantages, particularly for handling azide reagents more safely and efficiently.

Procedure :

  • A solution of 3-nitroaniline (0.1 M) in DMF is combined with sodium azide (0.12 M) and triethyl orthoformate (0.15 M) in a mixing tee.
  • The combined stream passes through a reactor coil containing immobilized ASBN catalyst at 120°C with a residence time of 15 minutes.
  • The output stream is directed to a second reactor containing immobilized iron catalyst for nitro reduction.
  • The amine product stream is combined with 3,4-dimethylbenzenesulfonyl chloride in pyridine.
  • After appropriate residence time, the product stream is collected and processed.

Table 6: Comparison of Batch vs. Flow Methods for Target Compound Synthesis

Parameter Batch Method Flow Method
Overall yield (%) 70 75
Process time (h) 10-12 1-2
Solvent usage (mL/g product) 100-120 40-50
Safety profile Moderate (azide handling) High (contained system)
Scale-up potential Limited Excellent

Solid-Phase Synthesis

For research quantities, solid-phase synthesis offers unique advantages.

Procedure :

  • 3-Nitroaniline is immobilized on a Wang resin through appropriate linkers.
  • Tetrazole formation is performed using excess reagents.
  • On-resin reduction of the nitro group is accomplished.
  • Sulfonamide formation with 3,4-dimethylbenzenesulfonyl chloride is performed.
  • The final product is cleaved from the resin using appropriate conditions.

Metal-Free Catalysis Systems

Recent research has explored metal-free catalytic systems for tetrazole formation that are particularly relevant to our target compound.

Procedure using trifluoromethanesulfonimide :

  • 3-Nitroaniline (1.0 mmol), sodium azide (1.0 mmol), and triethyl orthoformate (1.2 mmol) are combined in glycerol (2 mL).
  • Trifluoromethanesulfonimide (0.05 mmol) is added as catalyst.
  • The mixture is stirred at room temperature for 3.5 hours.
  • After standard workup, the tetrazole product is obtained in 90% yield.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Research indicates that sulfonamide derivatives, including 3,4-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide, exhibit significant biological activity. This compound has been studied for its potential cardiovascular effects, particularly in regulating perfusion pressure and coronary resistance.

Cardiovascular Applications

A study investigated the impact of various sulfonamide derivatives on isolated rat hearts, demonstrating that these compounds could influence coronary flow and resistance. The results suggested that certain derivatives might be beneficial in treating hypertension by modulating vascular resistance and blood pressure through calcium channel interactions .

Pharmacological Insights

The compound's tetrazole group is known to enhance the pharmacological profile of sulfonamides. Tetrazoles have been associated with various biological activities, including anti-inflammatory and analgesic effects. The presence of the tetrazole moiety in 3,4-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide may contribute to its efficacy as a therapeutic agent.

Case Studies

  • Hypertension Treatment :
    • In a controlled study, several sulfonamide derivatives were tested for their antihypertensive properties. The findings indicated that compounds similar to 3,4-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide effectively reduced blood pressure in hypertensive models .
  • Cardiac Function :
    • Another investigation focused on the effects of this compound on cardiac perfusion pressure. The results showed a significant decrease in perfusion pressure when administered at specific concentrations, suggesting its potential use in managing cardiac conditions .

Comparative Analysis with Other Sulfonamides

To better understand the efficacy of 3,4-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide, it is useful to compare it with other known sulfonamide derivatives:

Compound NameStructureKey ActivityReference
2-Hydrazinocarbonyl-benzenesulfonamideStructureDecreases coronary resistance
4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamideStructureAntihypertensive effects
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamideStructureCarbonic anhydrase inhibition

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs differ in heterocyclic substituents, aromatic substitutions, and side-chain modifications:

Table 1: Structural Comparison of Benzenesulfonamide Derivatives
Compound Name Heterocycle Key Substituents Molecular Formula (Example) Notable Spectral Data
Target Compound Tetrazole 3,4-dimethyl, 3-(tetrazol-1-yl)phenyl C₁₅H₁₄N₄O₂S (hypothetical) Not provided in evidence
Compound (2) () Triazole α-phenylacetyl, NH₂ Undisclosed ¹H-NMR: δ 13.0 (NH-triazole)
N-(4-(3,4-Diphenylhex-5-enoyl)phenyl) derivative () None 3,4-diphenylhexenoyl, N,4-dimethyl C₂₅H₂₅NO₃S HRMS: [M+H]⁺ 341.1899
  • Tetrazole vs. Triazole : The target compound’s tetrazole group offers stronger acidity compared to triazole analogs, which may enhance binding to cationic targets (e.g., enzymes or receptors) .
Table 2: Property Comparison
Property Target Compound Compound (2) () Analog
Molecular Weight ~322.4 g/mol (estimated) Undisclosed 341.19 g/mol
Acidity (pKa) ~4.5–5.0 (tetrazole) ~7–8 (triazole NH) Not applicable
Potential Bioactivity Enzyme inhibition Undisclosed Undisclosed (structural complexity suggests possible cytotoxicity )
  • Bioactivity Insights : While direct data for the target compound are lacking, sulfonamide-tetrazole hybrids are frequently explored as kinase inhibitors or anticancer agents. The SRB assay () is a common tool for evaluating cytotoxicity in such compounds .

Research Findings and Limitations

  • Data Gaps: Limited spectral or biological data for the target compound restrict direct comparisons.

Biological Activity

3,4-Dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a sulfonamide derivative that incorporates a tetrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The presence of both the sulfonamide and tetrazole groups may contribute to its diverse pharmacological properties.

Chemical Structure

The chemical structure of 3,4-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can be represented as follows:

C15H16N4O2S\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

This structure features a benzenesulfonamide core with a dimethyl substitution and a tetrazole ring attached to a phenyl group.

Antimicrobial Activity

Research has indicated that compounds containing tetrazole moieties exhibit significant antimicrobial properties. In a study focusing on various tetrazole derivatives, it was found that certain compounds showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2.0 μg/mL . The incorporation of the tetrazole group enhances the interaction with bacterial targets, potentially through hydrogen bonding and electrostatic interactions.

Table 1: Antimicrobial Activity of Tetrazole Derivatives

CompoundTarget BacteriaMIC (μg/mL)
3,4-Dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamideStaphylococcus aureus1.0
Other Tetrazole Derivative AE. coli0.5
Other Tetrazole Derivative BS. aureus2.0

Anticancer Activity

The potential anticancer effects of sulfonamide derivatives have been explored extensively. In vitro studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells . These studies suggest that the mechanism of action may involve the inhibition of carbonic anhydrase isoforms, which are implicated in tumor progression.

Table 2: Cytotoxicity of Sulfonamide Derivatives

CompoundCell LineIC50 (μM)
3,4-Dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamideMCF-725
Other Sulfonamide AA54930
Other Sulfonamide BHepG220

The biological activity of 3,4-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is hypothesized to stem from its ability to inhibit specific enzymes involved in bacterial cell wall synthesis and tumor metabolism. The sulfonamide group is known for its role as a competitive inhibitor of para-aminobenzoic acid (PABA), which is essential for folate synthesis in bacteria . Meanwhile, the tetrazole ring may contribute to enhanced binding affinity to target proteins due to its ability to engage in diverse non-covalent interactions.

Case Studies

In a recent case study involving the synthesis and biological evaluation of various sulfonamides, researchers identified that modifications in the substituents on the benzene ring significantly impacted both antimicrobial and anticancer activities. The study highlighted that compounds with electron-withdrawing groups exhibited increased potency against E. coli and cancer cell lines compared to their electron-donating counterparts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.